Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate is a complex organic compound with the molecular formula and a molecular weight of 393.5 g/mol. This compound features a benzyl group, a hexanoate chain, and a 1,4,7-trioxa-10-azacyclododecane ring structure, which contribute to its unique chemical properties. The compound is identified by its CAS number 312943-15-0 and is utilized in various scientific research applications, particularly in the fields of chemistry and biology.
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate can be sourced from chemical suppliers specializing in research-grade materials. It is classified as an organic compound due to its carbon-based structure and belongs to the category of esters due to the presence of the hexanoate moiety. The compound's unique structural characteristics make it valuable for further chemical synthesis and biological studies .
The synthesis of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate typically involves multiple synthetic steps:
Industrial production may optimize these methods to enhance yield and purity. This includes selecting specific catalysts and controlling reaction conditions such as temperature and pressure. Purification techniques like recrystallization or chromatography are often employed to isolate the desired product effectively.
The molecular structure of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate can be represented using various structural formulas:
C1COCCOCCOCCN1C(=O)CCCCC(=O)OCC2=CC=CC=C2
BKCVNOSBCSFEGZ-UHFFFAOYSA-N
The compound features a distinct arrangement of functional groups that confer specific chemical reactivity and biological activity.
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate participates in various chemical reactions due to its functional groups:
The specific products formed depend on the reagents and conditions used during these reactions. For example, using different oxidizing agents could lead to varying degrees of oxidation depending on their strength and selectivity.
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate interacts with biological targets such as enzymes or receptors due to its structural features. The mechanism involves:
The solubility of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate is approximately 56.1 µg/mL at pH 7.4. This property is crucial for understanding its behavior in biological systems.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 393.5 g/mol |
CAS Number | 312943-15-0 |
IUPAC Name | Benzyl 6-Oxo... |
These properties influence its reactivity and potential applications in scientific research .
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate has several significant applications:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5